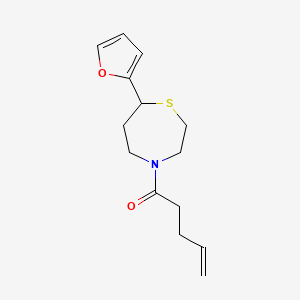

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

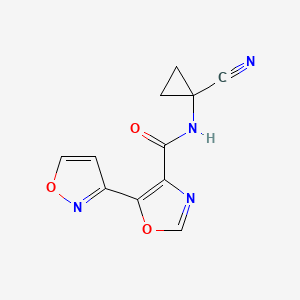

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. This compound belongs to the thiazepane family and has a unique structure that makes it an interesting subject for research.

Wissenschaftliche Forschungsanwendungen

Inhibitory Properties

Research has explored furan derivatives, including compounds similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one, for their potential as inhibitors in various biological systems. For example, a study focused on the design, synthesis, and biological evaluation of novel furan appended benzothiazepine derivatives, which demonstrated promising properties as VRV-PL-8a and H+/K+ ATPase inhibitors. These compounds could serve as prototypes for treating inflammatory-related disorders, potentially mitigating the ulcer-inducing side effects exhibited by other NSAIDs (Lokeshwari et al., 2017).

Interaction with DNA

Another area of interest is the interaction of furan derivatives with DNA, as demonstrated by a study on the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. This compound, due to its structural similarities with berenil but with a furan moiety, exhibited a tighter binding to DNA, which could have implications for designing drugs with improved interaction energy and specificity (Laughton et al., 1995).

Antimicrobial Activity

Furan derivatives, including those structurally related to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one, have also been studied for their antimicrobial properties. For instance, new furan derivatives isolated from a mangrove-derived endophytic fungus exhibited significant antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Chen et al., 2017).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, furan derivatives have been utilized in various catalytic processes and synthetic transformations. A study demonstrated the concise assembly of highly substituted furan-fused 1,4-thiazepines, showcasing the potential of furan derivatives in facilitating complex chemical reactions and the synthesis of polyheterocyclic compounds (Ding et al., 2008).

Biomass Conversion

The role of furan derivatives in the conversion of biomass-derived furanic compounds has also been investigated. Research in this area aims to develop sustainable routes for producing valuable chemicals from biomass, with furan derivatives playing a crucial role in catalytic processes for hydrogenation and conversion of furfural and other furanic compounds into useful products (Nakagawa et al., 2013).

Eigenschaften

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-2-3-6-14(16)15-8-7-13(18-11-9-15)12-5-4-10-17-12/h2,4-5,10,13H,1,3,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTULWYMJCBTFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(SCC1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)

![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)